ethyl (2S)-2-amino-3-(4-iodophenyl)propanoate
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Overview
Description
Ethyl (2S)-2-amino-3-(4-iodophenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an amino group, and an iodinated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-amino-3-(4-iodophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acetoacetate and 4-iodoaniline.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between ethyl acetoacetate and 4-iodoaniline under acidic conditions.
Cyclization: The intermediate undergoes cyclization to form the desired product, this compound. This step may require the use of a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common techniques include:
Catalytic Hydrogenation: This method involves the use of a hydrogenation catalyst to facilitate the reduction of intermediate compounds.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-amino-3-(4-iodophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The iodinated phenyl ring can undergo substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidation may yield carboxylic acids or ketones.
Reduction: Reduction can produce primary or secondary amines.
Substitution: Substitution reactions can result in the formation of various halogenated derivatives.
Scientific Research Applications
Ethyl (2S)-2-amino-3-(4-iodophenyl)propanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (2S)-2-amino-3-(4-iodophenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl (2S)-2-amino-3-(4-iodophenyl)propanoate can be compared with other similar compounds, such as:
Ethyl (2S)-2-amino-3-(4-bromophenyl)propanoate: This compound has a bromine atom instead of iodine, leading to different reactivity and properties.
Ethyl (2S)-2-amino-3-(4-chlorophenyl)propanoate:
Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate: The fluorinated derivative exhibits unique properties due to the presence of fluorine.
Properties
Molecular Formula |
C11H14INO2 |
---|---|
Molecular Weight |
319.14 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-3-(4-iodophenyl)propanoate |
InChI |
InChI=1S/C11H14INO2/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3/t10-/m0/s1 |
InChI Key |
JPGZZQSPPYTPOG-JTQLQIEISA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)I)N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)I)N |
Origin of Product |
United States |
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